molecular formula C20H25N3O5 B5036273 Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5757-62-0

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5036273
CAS No.: 5757-62-0
M. Wt: 387.4 g/mol
InChI Key: QYXSPGQVDSUOPQ-UHFFFAOYSA-N
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Description

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclohexyl and Ethyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can be employed to increase the reaction rate and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of new functional groups on the aromatic ring.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, such compounds may:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to Receptors: Modulate receptor activity to produce a physiological response.

    Affect Cellular Processes: Influence cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidines: Other compounds in this class may include derivatives with different substituents on the pyrimidine ring.

    Nitrophenyl Compounds: Compounds with a nitrophenyl group, such as nitrophenyl esters or amides.

Uniqueness

Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclohexyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-3-22-13(2)17(19(24)28-14-9-5-4-6-10-14)18(21-20(22)25)15-11-7-8-12-16(15)23(26)27/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXSPGQVDSUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386606
Record name ST015078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-62-0
Record name ST015078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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